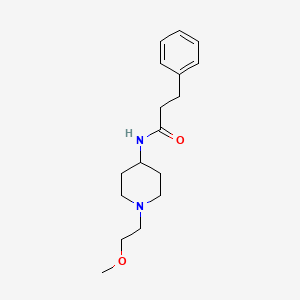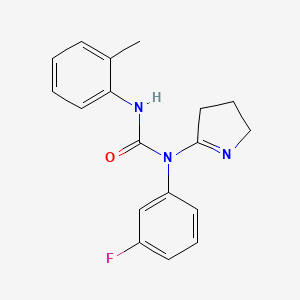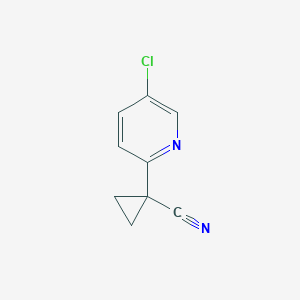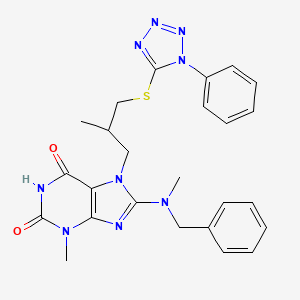
N-(1-(2-methoxyethyl)piperidin-4-yl)-3-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(1-(2-methoxyethyl)piperidin-4-yl)-3-phenylpropanamide” is a chemical compound . It is related to the class of compounds known as piperidines . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Molecular Structure Analysis
The molecular structure of related compounds such as [1-(2-methoxyethyl)piperidin-4-yl]methanamine has been documented . The InChI code for this compound is 1S/C9H20N2O/c1-12-7-6-11-4-2-9(8-10)3-5-11/h9H,2-8,10H2,1H3 .Chemical Reactions Analysis
The chemical reactions involving piperidine derivatives have been extensively studied . These reactions lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds such as [1-(2-methoxyethyl)piperidin-4-yl]methanamine have been documented . This compound has a molecular weight of 172.27 and is a liquid at room temperature .科学的研究の応用
Synthesis and Biological Activity
- Compounds analogous to "N-(1-(2-methoxyethyl)piperidin-4-yl)-3-phenylpropanamide" are frequently synthesized and investigated for their biological activities. For example, studies have focused on the development of novel compounds for upregulating LDL receptors, indicating a potential application in managing cholesterol levels and cardiovascular diseases (Ito et al., 2002).
Antagonist and Agonist Properties
- Research on similar compounds has led to the exploration of their antagonist and agonist properties, particularly concerning various receptors like muscarinic (M3) receptors, which are crucial in treating disorders related to the gastrointestinal and central nervous systems (Broadley et al., 2011).
Drug Discovery and Development
- The chemical frameworks similar to the queried compound have been pivotal in drug discovery efforts, especially in identifying novel entities with potential therapeutic applications. This includes the design and synthesis of compounds targeting specific receptors or biological pathways, demonstrating the importance of such compounds in medicinal chemistry and pharmacology research (Haghighatnia et al., 2012).
Pharmacokinetic Studies
- Some studies have also focused on understanding the pharmacokinetic properties of similar compounds, which is critical for the development of drugs with favorable absorption, distribution, metabolism, and excretion (ADME) profiles. This research helps in optimizing drug design for better therapeutic efficacy and minimal side effects (Teffera et al., 2013).
Chemical Synthesis and Characterization
- The synthesis and characterization of compounds with similar structures have been extensively studied, demonstrating the diverse synthetic routes and methodologies that can be employed to obtain compounds with desired chemical and physical properties. This area of research is fundamental for the advancement of chemistry and the development of new materials and drugs (Khatiwora et al., 2013).
Safety and Hazards
将来の方向性
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that “N-(1-(2-methoxyethyl)piperidin-4-yl)-3-phenylpropanamide” and related compounds may have potential applications in drug design and synthesis in the future.
作用機序
Target of Action
“N-(1-(2-methoxyethyl)piperidin-4-yl)-3-phenylpropanamide” is a piperidine derivative . Piperidine derivatives are known to interact with a variety of targets in the body, including various receptors and enzymes . The specific target of this compound would depend on its exact structure and functional groups.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “N-(1-(2-methoxyethyl)piperidin-4-yl)-3-phenylpropanamide” would depend on its chemical structure. Piperidine derivatives can have diverse pharmacokinetic properties .
特性
IUPAC Name |
N-[1-(2-methoxyethyl)piperidin-4-yl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-21-14-13-19-11-9-16(10-12-19)18-17(20)8-7-15-5-3-2-4-6-15/h2-6,16H,7-14H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCBRQIEQPUHKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)NC(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-Methoxyethyl)piperidin-4-YL]-3-phenylpropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2633563.png)



![(2Z,4E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile](/img/structure/B2633570.png)
![Ethyl 4-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl-3-oxobutanoate](/img/structure/B2633571.png)
![N-(sec-butyl)-1-((2-((2,5-difluorophenyl)amino)-2-oxoethyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2633572.png)

![methyl 5,5,7,7-tetramethyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2633579.png)
![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2633580.png)
![Methyl 6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxylate](/img/structure/B2633581.png)

![2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2633583.png)